Platelet activating factor Platelet activating factor 2-O-acetyl-1-O-hexadecyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine betaine which has hexadecyl as the alkyl group. PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis. It has a role as a beta-adrenergic antagonist, an antihypertensive agent, a bronchoconstrictor agent, a hematologic agent and a vasodilator agent.
Platelet Activating Factor is a phosphatidylcholine derivative that modulates inflammation, vascular permeability, allergic responses and the functions of leukocytes and platelets.
A phospholipid derivative formed by PLATELETS; BASOPHILS; NEUTROPHILS; MONOCYTES; and MACROPHAGES. It is a potent platelet aggregating agent and inducer of systemic anaphylactic symptoms, including HYPOTENSION; THROMBOCYTOPENIA; NEUTROPENIA; and BRONCHOCONSTRICTION.
Brand Name: Vulcanchem
CAS No.: 74389-68-7
VCID: VC0004593
InChI: InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
SMILES: CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Molecular Formula: C26H54NO7P
Molecular Weight: 523.7 g/mol

Platelet activating factor

CAS No.: 74389-68-7

Cat. No.: VC0004593

Molecular Formula: C26H54NO7P

Molecular Weight: 523.7 g/mol

* For research use only. Not for human or veterinary use.

Platelet activating factor - 74389-68-7

CAS No. 74389-68-7
Molecular Formula C26H54NO7P
Molecular Weight 523.7 g/mol
IUPAC Name [(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
Standard InChI Key HVAUUPRFYPCOCA-AREMUKBSSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Appearance Assay:≥98%A lyophilized powder

Historical Discovery and Nomenclature

Initial Identification and Early Research

PAF was first characterized in 1972 by French immunologist Jacques Benveniste, who observed its release from basophils during immunoglobulin E (IgE)-mediated allergic reactions . Early experiments demonstrated that PAF could activate platelets at concentrations as low as 10<sup>−11</sup> M, earning it the name "platelet-activating factor." Benveniste’s seminal work revealed that ionophore A23187-stimulated macrophages produced PAF, linking it to broader immune functions beyond hemostasis .

Chemical Structure and Physicochemical Properties

Molecular Architecture

PAF’s structure (chemical formula: C26H54NO7PC_{26}H_{54}NO_7P) features three critical regions:

  • sn-1 Position: A 16-carbon alkyl chain (hexadecyl) linked via an ether bond, enhancing membrane stability.

  • sn-2 Position: An acetyl group (CH<sub>3</sub>COO−) that increases solubility, enabling extracellular signaling.

  • sn-3 Position: A phosphocholine head group facilitating receptor interactions .

Table 1: Synonyms and Chemical Identifiers for PAF

IdentifierValueSource
IUPAC Name[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphatePubChem
CAS Registry Number74389-68-7PubChem
Molecular Weight523.7 g/molPubChem
ChEBI ID44811PubChem

Structure-Activity Relationships

Modifications to PAF’s structure abolish its bioactivity:

  • Removal of the sn-1 alkyl chain eliminates platelet aggregation .

  • Replacing the sn-2 acetyl with longer acyl groups (e.g., palmitoyl) reduces solubility and receptor binding .

  • Dephosphorylation of the phosphocholine head renders PAF inert .

Biosynthesis and Metabolic Regulation

Remodeling Pathway (Predominant in Inflammation)

  • Phospholipase A<sub>2</sub> (PLA<sub>2</sub>) Activation: Cleaves membrane phosphatidylcholine (PC) to lyso-PC by removing the sn-2 fatty acid .

  • Acetylation: Lyso-PC acetyltransferase (LPCAT) adds an acetyl group to lyso-PC, forming PAF .

De Novo Pathway (Constitutive Synthesis)

  • Alkylacetylglycerol (AAG) Formation: 1-O-alkyl-2-acetyl-sn-glycerol is synthesized from alkyl-dihydroxyacetone phosphate.

  • Phosphocholine Transfer: Choline phosphotransferase attaches phosphocholine to AAG .

Regulatory Mechanisms:

  • PAF Acetylhydrolases (PAF-AH): Circulating enzymes hydrolyze the sn-2 acetyl group, converting PAF to lyso-PAF .

  • Oxidative Inactivation: Reactive oxygen species (ROS) degrade PAF’s alkyl chain, limiting its half-life .

Physiological Roles and Signaling Mechanisms

Leukocyte Recruitment and Inflammation

PAF stimulates neutrophil chemotaxis, oxidative burst, and adhesion molecule expression (e.g., CD11b/CD18) . It synergizes with cytokines like TNF-α to amplify inflammatory responses .

Vascular Effects

  • Permeability: PAF increases endothelial gap formation via RhoA/ROCK signaling, causing edema .

  • Hypotension: Nanomolar doses reduce mean arterial pressure by 30–50% through nitric oxide (NO) and prostaglandin release .

Pathophysiological Implications

Sepsis and Endotoxic Shock

Paradoxically, PAF exhibits both detrimental and protective roles:

  • Pro-Inflammatory Effects: LPS challenge increases serum PAF levels 100-fold, correlating with multi-organ failure .

  • Protective Effects: Administering 5 µg PAF post-LPS reduces mortality from 90% to 20% in mice by suppressing TNF-α (↓68%) and elevating IL-10 (↑320%) .

Table 2: PAF Modulation of Cytokines in Endotoxic Shock

CytokineLPS Alone (pg/mL)LPS + PAF (pg/mL)Change (%)
TNF-α1,250 ± 210400 ± 90↓68
IL-1β980 ± 145310 ± 55↓68
IL-10120 ± 30500 ± 110↑317

Atherosclerosis

PAF promotes foam cell formation by upregulating scavenger receptor CD36 on macrophages. Demopoulos identified PAF-like lipids in atherosclerotic plaques that resist acetylhydrolase degradation .

Anaphylaxis

PAF is the primary mediator of cardiovascular collapse in IgE-independent anaphylaxis. PAF receptor knockout mice survive lethal doses of anaphylactic triggers .

Therapeutic Targeting and Clinical Trials

PAF Receptor Antagonists

  • Lexipafant: Reduced pancreatitis severity in Phase II trials but failed Phase III due to off-target effects .

  • Rupatadine: Dual histamine H<sub>1</sub>/PAF antagonist approved for urticaria, showing 40% reduction in wheal size vs. placebo .

Recombinant Acetylhydrolases

Phase I trials of recombinant PAF-AH (rPAF-AH) showed 85% clearance of circulating PAF within 15 minutes, but Phase II sepsis trials were inconclusive .

Emerging Research Directions

PAF in Viral Infections

A 2024 study demonstrated that SARS-CoV-2 spike protein increases endothelial PAF production 3-fold, potentially explaining COVID-19-associated coagulopathy .

Dietary Modulators

Olive oil polyphenols (e.g., oleocanthal) inhibit PAF synthesis by 75% in vitro, suggesting a mechanism for the Mediterranean diet’s cardioprotective effects .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator